molecular formula C19H19NO6S2 B11570008 N-[(4-ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)propanamide

N-[(4-ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)propanamide

Cat. No.: B11570008
M. Wt: 421.5 g/mol
InChI Key: QEJBXKVSOIDCPX-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxathiol ring, a sulfonyl group, and an ethoxybenzene moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Ethoxybenzene Moiety: The ethoxybenzene moiety is typically attached through nucleophilic substitution reactions, using ethoxybenzene derivatives and suitable leaving groups.

    Final Coupling Reaction: The final step involves coupling the benzoxathiol ring with the ethoxybenzenesulfonyl group under controlled conditions, often using coupling agents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxybenzene moiety or the benzoxathiol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the context and the specific biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide
  • Phenyl N-(4-ethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)carbamate
  • N-(4-ethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)pyridine-3-carboxamide

Uniqueness

N-(4-ethoxybenzenesulfonyl)-2-methyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)propanamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the ethoxybenzene moiety, sulfonyl group, and benzoxathiol ring in a single molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H19NO6S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-2-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)propanamide

InChI

InChI=1S/C19H19NO6S2/c1-4-25-14-6-8-15(9-7-14)28(23,24)20(18(21)12(2)3)13-5-10-16-17(11-13)27-19(22)26-16/h5-12H,4H2,1-3H3

InChI Key

QEJBXKVSOIDCPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C(C)C

Origin of Product

United States

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